N-(1-Ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

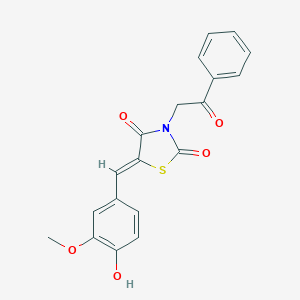

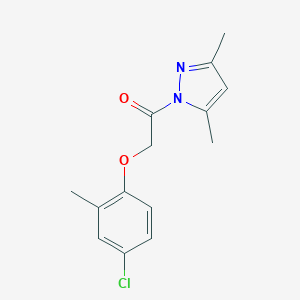

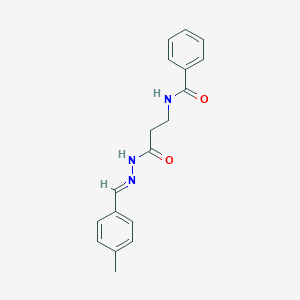

“N-(1-Ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide” is a derivative of indole, which is a heterocyclic compound . The indole structure is present in many important biological molecules. For example, tryptophan, an essential amino acid, and serotonin, a neurotransmitter, both contain an indole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole ring provides a rigid, planar structure, while the various substituents (ethyl, hydroxy, methoxy, imino, and nitrobenzamide) would add complexity to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Indole derivatives, such as the compound , have been extensively studied for their potential in treating various forms of cancer . The structural complexity and biological activity of indole-based compounds make them suitable for designing novel oncology drugs. They can interact with cancer cell pathways, potentially leading to apoptosis or inhibition of cell proliferation.

Antimicrobial Agents

The antimicrobial potential of indole derivatives is another significant area of research. These compounds can be synthesized to target a wide range of microbial pathogens, including bacteria and fungi, by disrupting their cell wall synthesis or protein function .

Neuroprotective Agents

Indole-based compounds have shown promise as neuroprotective agents. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives are well-documented. They can inhibit the synthesis of pro-inflammatory cytokines, offering potential therapeutic applications in conditions like arthritis and other inflammatory disorders .

Analgesics

Compounds like AT-057/41752894 have been explored for their analgesic properties, particularly in the treatment of neuropathic pain. Their interaction with cannabinoid receptors may provide relief from chronic pain without the psychoactive effects associated with other pain medications .

Antiviral Research

Indole derivatives have been identified as potential antiviral agents. They can interfere with the replication cycle of viruses, offering a pathway for the development of new antiviral drugs .

Antidiabetic Research

Research into the antidiabetic properties of indole derivatives is ongoing. These compounds may influence insulin secretion or sensitivity, providing a novel approach to managing diabetes .

Plant Growth Regulators

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. Synthetic analogs of this compound, including those similar to AT-057/41752894, could be used to regulate plant growth and development .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5/c1-3-21-15-9-8-13(27-2)10-14(15)16(18(21)24)19-20-17(23)11-4-6-12(7-5-11)22(25)26/h4-10,24H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYKQBUTLBJAIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)

![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)

![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)